molecular formula C10H10F2O B2516652 1-(2,6-Difluorophenyl)butan-1-one CAS No. 95727-77-8

1-(2,6-Difluorophenyl)butan-1-one

Cat. No.: B2516652
CAS No.: 95727-77-8
M. Wt: 184.186
InChI Key: MNDPYRXCTIANDJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)butan-1-one is a fluorinated aromatic ketone characterized by a butan-1-one chain attached to a 2,6-difluorophenyl group. The presence of fluorine atoms at the ortho positions of the phenyl ring confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name

1-(2,6-difluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDPYRXCTIANDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents like alcohols, amines, and Grignard reagents are commonly used.

    Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Addition: Formation of alcohols, amines, or other substituted products.

    Halogenation: Formation of halogenated derivatives.

    Reduction: Formation of the corresponding alcohol.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)butan-1-one involves its interaction with molecular targets through its carbonyl group and difluorophenyl ring. The carbonyl group can participate in nucleophilic addition reactions, while the difluorophenyl ring can undergo electrophilic substitution reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

1-(2,6-Dihydroxyphenyl)-3-hydroxybutan-1-one (Compound 1, )

  • Structural Differences : Replaces fluorine atoms with hydroxyl groups at the 2,6-positions of the phenyl ring.
  • Impact : Hydroxyl groups are electron-donating, increasing the ring’s electron density compared to fluorine. This alters reactivity and solubility (higher polarity).
  • Biological Activity : Exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum, likely due to hydrogen-bonding interactions with microbial targets .

Rufinamide ()

  • Structural Differences : Contains a 2,6-difluorophenyl group but linked to a triazole-carboxamide core instead of a ketone.
  • Impact : The triazole ring introduces hydrogen-bonding capacity, while the difluorophenyl group enhances metabolic stability.
  • Application: Approved for treating seizures in Lennox-Gastaut syndrome, demonstrating the therapeutic relevance of the difluorophenyl motif in central nervous system drugs .

Analogues with Alternative Functional Groups

4-(2,6-Difluorophenyl)butan-2-amine ()

  • Structural Differences : Replaces the ketone group with an amine at position 2 of the butane chain.
  • Applications : Amines are common in pharmaceuticals for their ability to interact with biological targets via ionic interactions .

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile ()

  • Structural Differences: Features a cyclobutane ring and a nitrile group instead of a linear butanone chain.
  • Impact : The strained cyclobutane ring may enhance conformational rigidity, while the nitrile group introduces strong dipole moments, affecting binding specificity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Functional Group Key Substituents Notable Properties
1-(2,6-Difluorophenyl)butan-1-one C₁₀H₁₀F₂O Ketone 2,6-Difluorophenyl High lipophilicity; potential CNS activity
1-(2,6-Dihydroxyphenyl)-3-hydroxybutan-1-one C₁₀H₁₂O₄ Ketone, Hydroxyl 2,6-Dihydroxyphenyl Polar; antifungal activity
Rufinamide C₁₀H₈F₂N₄O Triazole-carboxamide 2,6-Difluorophenyl Anticonvulsant; high metabolic stability
4-(2,6-Difluorophenyl)butan-2-amine C₁₀H₁₃F₂N Amine 2,6-Difluorophenyl Basic; salt-forming capability

Mechanistic and Application Insights

  • Biological Target Interactions : Ketones may form reversible covalent bonds with nucleophilic residues in enzymes, differing from amines (ionic interactions) or nitriles (dipole interactions) .

Biological Activity

1-(2,6-Difluorophenyl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a butanone backbone with a difluorophenyl substituent. The presence of fluorine atoms often enhances the compound's lipophilicity and bioactivity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activity and receptor binding, influencing several biochemical pathways. The difluorophenyl group enhances binding affinity through increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Case Studies

Several studies have documented the effects of this compound on cellular processes:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties. For example, it was tested in a model involving lipopolysaccharide (LPS)-induced inflammation in macrophages, where it reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) by inhibiting NF-kB signaling pathways.
  • Anticancer Potential : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Friedel-Crafts Acylation : Reaction of 2,6-difluorobenzoyl chloride with butyric acid in the presence of a Lewis acid catalyst.
  • Purification : The product is purified using recrystallization or chromatography to obtain high purity suitable for biological testing.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
1-(2-Fluorophenyl)butan-1-oneModerate anti-inflammatory effectsInhibition of COX enzymes
4-Chloro-1-(2,5-difluorophenyl)butan-1-oneSignificant anti-inflammatory effectsModulation of NF-kB pathway
2-Amino-1-(2,6-difluorophenyl)butan-1-olAnticancer activityInduction of apoptosis via caspase activation

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